

# A Comparative Guide to VDAC1 Inhibitors: AKOS-22, DIDS, and Erastin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in programmed cell death pathways. Its role in mediating the exchange of ions and metabolites between the mitochondria and the cytosol, and its involvement in the release of pro-apoptotic factors, makes it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of three VDAC1-targeting compounds: AKOS-22, DIDS, and erastin, focusing on their mechanisms of action, supported by experimental data.

### **Overview of VDAC1 Inhibitors**

While all three compounds interact with VDAC proteins, they exhibit distinct mechanisms of action and cellular consequences. **AKOS-22** and DIDS are primarily recognized as inhibitors of VDAC1 oligomerization, a key step in the intrinsic apoptosis pathway. In contrast, erastin is a well-known inducer of ferroptosis, a form of iron-dependent cell death, with VDAC2 and VDAC3 as its primary mitochondrial targets, alongside its inhibitory effect on the cystine/glutamate antiporter system Xc-.

## **Quantitative Performance Comparison**

Direct comparative studies quantifying the VDAC1 inhibitory potency of **AKOS-22**, DIDS, and erastin under identical experimental conditions are limited due to their differing mechanisms.



However, available data on their binding affinities and effective concentrations are summarized below.

| Compound | Primary VDAC<br>Isoform<br>Target(s) | Mechanism of<br>Action                                             | Quantitative<br>Data                                                                                          | Cell Fate<br>Modulation      |
|----------|--------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------------------|
| AKOS-22  | VDAC1                                | Inhibits VDAC1 oligomerization                                     | Kd = 15.4 $\mu$ M[1]<br>~7.5 $\mu$ M for 50%<br>inhibition of<br>VDAC1<br>oligomerization<br>and apoptosis[2] | Inhibits<br>apoptosis[1][3]  |
| DIDS     | VDAC1                                | Inhibits VDAC1<br>oligomerization<br>and channel<br>activity       | IC50 (cell<br>viability): - 508<br>μM (U2OS cells)<br>[4][5] - 580 μM<br>(NIH-3T3 cells)<br>[4][5]            | Inhibits<br>apoptosis[6]     |
| Erastin  | VDAC2, VDAC3                         | Induces ferroptosis by acting on VDAC2/3 and inhibiting system Xc- | No direct Kd or IC50 for VDAC interaction readily available.                                                  | Induces<br>ferroptosis[7][8] |

# Detailed Mechanisms of Action and Signaling Pathways

### **AKOS-22: A Direct Inhibitor of Apoptosis**

**AKOS-22** is a potent inhibitor of VDAC1-mediated apoptosis.[1][3] It directly interacts with VDAC1, preventing the formation of oligomers in the outer mitochondrial membrane.[1][3] This oligomerization is a critical step for the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol.[2] By inhibiting this process, **AKOS-22** 



effectively blocks the downstream activation of caspases and the execution of the apoptotic program.



Click to download full resolution via product page

Mechanism of AKOS-22 in inhibiting apoptosis.

## DIDS: An Anion Transport Inhibitor with Anti-Apoptotic Properties

DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a well-known inhibitor of anion exchange channels.[6] Its interaction with VDAC1 leads to the inhibition of VDAC1 oligomerization and a reduction in its channel conductance.[6] Similar to **AKOS-22**, by preventing the formation of the VDAC1 oligomeric pore, DIDS blocks the release of cytochrome c and subsequent apoptotic events.[6]



Click to download full resolution via product page

DIDS inhibits apoptosis by preventing VDAC1 oligomerization.

## Erastin: An Inducer of Ferroptosis Targeting VDAC2/3 and System Xc-

Erastin operates through a distinct mechanism of programmed cell death known as ferroptosis. [7][8] It has a dual mode of action. Firstly, it inhibits the cystine/glutamate antiporter system Xc-,



leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a key antioxidant.[8] This impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Secondly, erastin interacts with VDAC2 and VDAC3, altering the permeability of the outer mitochondrial membrane and increasing the production of reactive oxygen species (ROS).[7][9] The combination of GSH depletion and increased mitochondrial ROS leads to iron-dependent lipid peroxidation and ultimately, ferroptotic cell death.



Click to download full resolution via product page



Erastin induces ferroptosis via dual inhibition of System Xc- and action on VDAC2/3.

## Experimental Protocols VDAC1 Oligomerization Assay

This protocol is used to assess the effect of inhibitors on VDAC1 oligomerization in cultured cells.

Workflow:



Click to download full resolution via product page

Workflow for VDAC1 oligomerization assay.

#### **Detailed Methodology:**

- Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells
  with the desired concentrations of the VDAC1 inhibitor (e.g., AKOS-22, DIDS) for a specified
  time, with or without an apoptosis-inducing agent.
- Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer to release cellular proteins.
- Chemical Cross-linking: Incubate the cell lysate with a membrane-permeable cross-linker such as EGS (ethylene glycol bis(succinimidylsuccinate)) to covalently link proteins in close proximity.[10] The reaction is then quenched.
- SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL)
   detection system. Quantify the intensity of the bands corresponding to VDAC1 monomers,



dimers, and higher-order oligomers to determine the effect of the inhibitor.

### **Cytochrome c Release Assay (Apoptosis Detection)**

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Workflow:



Click to download full resolution via product page

Workflow for Cytochrome c release assay.

#### Detailed Methodology:

- Cell Treatment and Harvesting: Treat cells with the test compounds as described for the oligomerization assay. Harvest the cells by centrifugation.
- Subcellular Fractionation: Resuspend the cell pellet in a hypotonic buffer to swell the cells.
  Homogenize the cells using a Dounce homogenizer. Centrifuge the homogenate at a low
  speed to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and
  centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the
  cytosolic fraction.[11]
- Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions using a standard protein assay (e.g., BCA assay).
- Western Blotting: Load equal amounts of protein from the mitochondrial and cytosolic fractions onto an SDS-PAGE gel. Following electrophoresis and transfer, probe the membrane with an antibody against cytochrome c.[11][12] It is also recommended to probe for a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) to verify the purity of the fractions.



 Analysis: The presence of cytochrome c in the cytosolic fraction of treated cells, compared to untreated controls, indicates apoptosis induction. The absence of cytochrome c in the cytosol of inhibitor-treated cells demonstrates the anti-apoptotic effect.

### **Lipid Peroxidation Assay (Ferroptosis Detection)**

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a key feature of ferroptosis.

Workflow:



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. VDAC1-interacting anion transport inhibitors inhibit VDAC1 oligomerization and apoptosis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nedd4 ubiquitylates VDAC2/3 to suppress erastin-induced ferroptosis in melanoma -PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote Erastin-Induced Ferroptosis in Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome c release assay and western blot [bio-protocol.org]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to VDAC1 Inhibitors: AKOS-22, DIDS, and Erastin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611334#akos-22-versus-other-vdac1-inhibitors-like-dids-and-erastin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com